Enantiomeric Configuration Control
The (R)-enantiomer (CAS 1932146-05-8) provides the opposite absolute stereochemical induction relative to the (S)-enantiomer (CAS 1932098-77-5), a critical parameter for accessing either enantiomeric series of target compounds. Both enantiomers are commercially available with defined purity specifications: the (R)-enantiomer is supplied at ≥98% purity (NLT 98%) by multiple vendors , while the (S)-enantiomer is listed at 95%+ purity . The selection of the (R)-enantiomer is dictated by the required absolute configuration of the downstream product; no generic racemic or enantiomeric substitution can replicate the stereochemical outcome.
| Evidence Dimension | Absolute configuration and commercial purity |
|---|---|
| Target Compound Data | (R)-4-(Trifluoromethyl)oxazolidin-2-one, CAS 1932146-05-8, purity ≥98% (NLT 98%) |
| Comparator Or Baseline | (S)-4-(Trifluoromethyl)oxazolidin-2-one, CAS 1932098-77-5, purity 95%+ |
| Quantified Difference | Opposite enantiomer; (R) available at ≥98% vs (S) at 95%+; minimum purity differential of 3 percentage points |
| Conditions | Commercial sourcing; purity verified by HPLC or equivalent |
Why This Matters
The defined (R)-configuration is mandatory for accessing a specific enantiomeric series in asymmetric synthesis; incorrect enantiomer selection yields the opposite absolute configuration of the final product.
